molecular formula C11H9FN2O2 B1430727 methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1803590-43-3

methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B1430727
M. Wt: 220.2 g/mol
InChI Key: AKUXMCDUDUXGKZ-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate, commonly referred to as 2-fluorophenyl-pyrazole-3-carboxylate (FPPC) is a synthetic compound that has been used in numerous scientific research applications. It is a versatile compound, with a wide range of properties that make it suitable for a variety of applications. FPPC has been used in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a reagent for the detection of small molecules. It has also been used in the study of enzyme kinetics and the development of new drugs.

Scientific Research Applications

Synthesis and Characterization

  • Methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate is a compound with a pyrazole core, which is known for its bioisosteric replacement of an indazole ring associated with synthetic cannabinoids. Its structural and analytical characterization is crucial in the field of drug testing and analysis, as mislabeling of research chemicals can occur (McLaughlin et al., 2016).

Molecular Docking and Drug Efficacy

  • In the search for novel and effective drugs, pyrazoles like methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate are significant. Their potential in drug discovery, especially in the context of anti-inflammatory properties, has been explored through molecular docking studies (Thangarasu et al., 2019).

Structural and Theoretical Investigations

  • This compound's derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been the subject of combined experimental and theoretical studies, including 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. These studies aid in understanding the molecular structure and properties (Viveka et al., 2016).

Antitumor Evaluation

  • Pyrazoles like this compound have been synthesized and evaluated for their antitumor properties. They have shown promise in inhibiting the growth of human breast adenocarcinoma cells, demonstrating their potential in cancer therapy (Abdellatif et al., 2014).

properties

IUPAC Name

methyl 1-(2-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-16-11(15)9-6-7-14(13-9)10-5-3-2-4-8(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUXMCDUDUXGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

CAS RN

1803590-43-3
Record name methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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